acetic acid
Overview
Description
Acetic acid is a useful research compound. Its molecular formula is C2H4O2 and its molecular weight is 64.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound-18O2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Maillard Reaction Studies Acetic acid-18O2 plays a significant role in the study of the Maillard reaction, particularly in understanding the formation of short-chain carboxylic acids. Research by (Davidek et al., 2006) indicates that labeled dioxygen (18O2) can be partially incorporated into this compound during this process. This finding is crucial for elucidating reaction mechanisms involving carboxylic acids.
Catalytic Performance Analysis In the field of catalysis, this compound-18O2 is used to understand reaction pathways and catalytic performance. For instance, (Lemonidou et al., 2013) utilized this compound-18O2 in studying the reforming of this compound over Rh supported on La2O3/CeO2–ZrO2, revealing key insights into the adsorption and transformation of this compound in catalytic processes.
Understanding Collagen Synthesis and Degradation The use of 18O2 labeling, as applied in this compound-18O2, has been instrumental in studying the synthesis and degradation of collagens in vivo. (Molnar et al., 1986) used this method to determine the rates of collagen turnover in rat skin, providing valuable data for biological and medical research.
Studying Hydrodeoxygenation Processes In chemical engineering, this compound-18O2 is employed to understand hydrodeoxygenation processes. Research by (Joshi and Lawal, 2012) used this compound as a model compound to investigate the effects of various conditions on its conversion in hydrodeoxygenation, a key process in biofuel production.
Ionization and Dissociation Studies In the field of chemistry, this compound-18O2 aids in understanding the ionization and dissociation of organic compounds. (Ono et al., 1968) utilized 18O-labeled this compound to study the mass spectra of various organic acids, providing insights into molecular fragmentation patterns.
Investigating Biomass Hydrolysis this compound-18O2 is also crucial in studying the hydrolysis of lignocellulosic biomass. (Trzcinski and Stuckey, 2015) explored the role of this compound in the chemical hydrolysis of municipal solid waste, an essential aspect of waste management and bioenergy production.
Oxidative Condensation Research In petrochemical research, this compound-18O2 is used to study the oxidative condensation of methane. (Periana et al., 2003) demonstrated a novel process for directly converting methane to this compound, a significant advancement in this field.
Mechanism of Action
Target of Action
Acetic acid-18O2, also known as ACETIC-18O2 ACID , is a variant of this compound where the oxygen atoms are replaced with Oxygen-18 isotopes . The primary targets of this compound-18O2 are similar to those of regular this compound. It interacts with various enzymes and proteins within the body, particularly those involved in metabolic processes .
Mode of Action
It is involved in various biochemical reactions, particularly in the metabolism of carbohydrates and fats . The Oxygen-18 isotopes in this compound-18O2 can be used as a tracer in these metabolic reactions, allowing scientists to track the compound’s interactions with its targets .
Biochemical Pathways
This compound-18O2 is involved in several biochemical pathways. One of the key pathways is the Wood-Ljungdahl pathway , also known as the reductive acetyl-CoA pathway . This pathway is used by certain types of bacteria for the fixation of carbon dioxide. This compound-18O2, with its Oxygen-18 isotopes, can be used to trace the flow of carbon in this pathway .
Pharmacokinetics
The pharmacokinetics of this compound-18O2 would be expected to be similar to that of regular this compound. This compound is rapidly and extensively absorbed from the stomach and small intestine, with peak plasma concentrations generally occurring within 2-3 hours post-administration . The presence of the oxygen-18 isotopes may slightly alter the compound’s adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of this compound-18O2’s action is the participation in various biochemical reactions, particularly those involved in metabolism. The Oxygen-18 isotopes allow for the tracing of these reactions, providing valuable information about metabolic processes .
Action Environment
The action of this compound-18O2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other substances, such as enzymes or cofactors, can also influence the compound’s action .
Safety and Hazards
Future Directions
The global acetic acid market, which includes this compound-18O2, is projected to grow from a size of $7.57 billion in 2023 to reach $12.33 billion by 2030 . Innovations aimed at sustainable production, including bio-based variants and greener solvent applications, are paving the way for market expansion .
Properties
IUPAC Name |
acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-NUQCWPJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=[18O])[18OH] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583900 | |
Record name | (~18~O_2_)Acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17217-83-3 | |
Record name | (~18~O_2_)Acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid-18O2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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